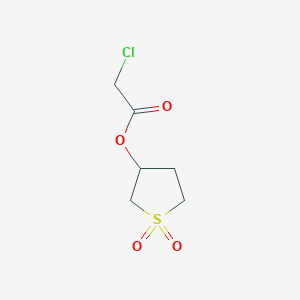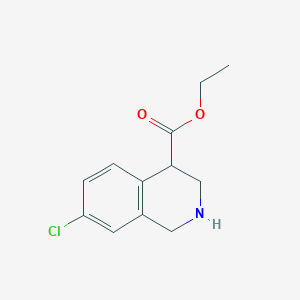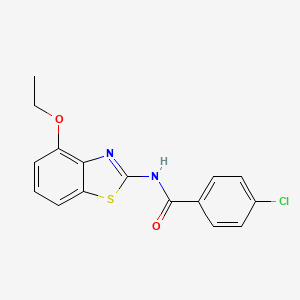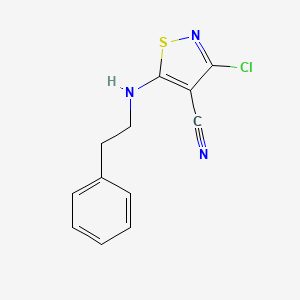
2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, catalysis, and materials science.
Scientific Research Applications
Catalyst in N-tert-Butoxycarbonylation
The use of H3PW12O40 as a heterogeneous and recyclable catalyst for N-tert-butoxycarbonylation of amines, including primary and secondary types, highlights the compound's role in facilitating chemoselective reactions. It is particularly significant for the synthesis of N-Boc derivatives of chiral α-amino alcohols and esters, providing high yields without competitive side products (Heydari et al., 2007).
Electrophilic Building Blocks
This compound contributes to the preparation of novel electrophilic building blocks, essential for synthesizing enantiomerically pure compounds. It plays a role in the bromination of cyclic acetals from α-amino and β-hydroxy acids, leading to derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).
Synthesis of Amino-Triazoles
It's used in the synthesis of 4-tert-butoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles, showcasing its utility in producing compounds with potential biological activity. The efficient formation of these triazoles and their conversion to hydrochloride and free amino compounds underlines its versatility in synthetic chemistry (Lkizler et al., 1996).
Enantioselective Synthesis
This compound is pivotal in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). The process involves coupling with enantiomerically pure glycine derivatives, demonstrating its role in synthesizing compounds with high enantiomeric excess, which is crucial in pharmaceutical chemistry (Pajouhesh et al., 2000).
Antifolate Synthesis
In the realm of medicinal chemistry, it's used in the synthesis of quinazoline antifolates that inhibit thymidylate synthase. The tert-butyl group as a carboxyl protecting group is key to avoiding alkali usage and gamma-alpha transpeptidation, essential for producing effective antifolate compounds (Pawełczak et al., 1989).
Polymer Chemistry
It finds applications in polymer chemistry, particularly in the synthesis and polymerization of amino acid-derived acetylene monomers. This showcases its role in creating novel polymers with specific properties, like helical conformations and specific optical rotations (Gao, Sanda, & Masuda, 2003).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)4-14-6-11-5-12-14/h5-7H,4H2,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZXRJAHXMAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=NC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2748731.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)






![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)
![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)